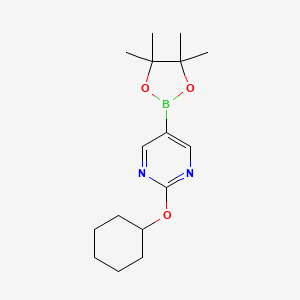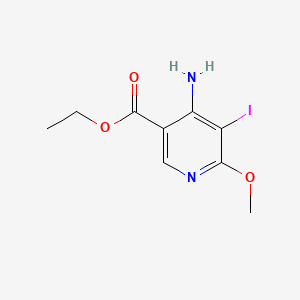
Ethyl 4-amino-5-iodo-6-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate is a chemical compound that belongs to the pyridinecarboxylate family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, an iodine atom, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the iodination of a pyridine derivative, followed by the introduction of the amino and methoxy groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. The reaction conditions often require the use of specific reagents such as iodine, methanol, and ethanol, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can be compared with other pyridinecarboxylate derivatives such as:
Ethyl 4-amino-3-methoxy-5-nitropyridinecarboxylate: Similar structure but with a nitro group instead of an iodine atom.
Ethyl 4-amino-5-bromo-6-methoxy-3-pyridinecarboxylate: Similar structure but with a bromine atom instead of an iodine atom.
Ethyl 4-amino-5-chloro-6-methoxy-3-pyridinecarboxylate: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11IN2O3 |
|---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
ethyl 4-amino-5-iodo-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O3/c1-3-15-9(13)5-4-12-8(14-2)6(10)7(5)11/h4H,3H2,1-2H3,(H2,11,12) |
InChI Key |
AZYOXBXAFKZVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
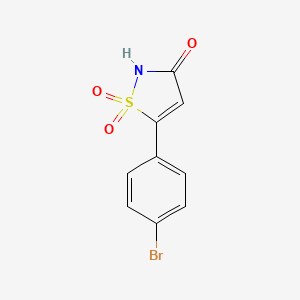
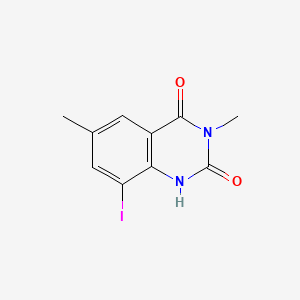
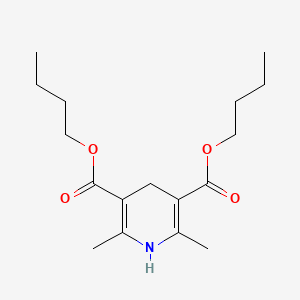
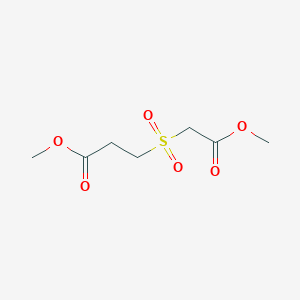
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
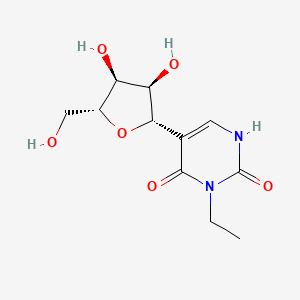
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
